3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
Description
Crystallographic Characterization and Space Group Determination
The crystallographic characterization of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate has been extensively studied through single crystal X-ray diffraction analysis, revealing critical structural parameters that define its three-dimensional arrangement. The compound crystallizes in specific space group configurations that reflect the inherent symmetry elements within its molecular framework. Crystallographic data indicate that quinoxaline 1,4-di-nitrogen-oxide derivatives typically adopt triclinic or monoclinic crystal systems, depending on the nature and position of substituents attached to the quinoxaline core.
The space group determination for this compound involves comprehensive analysis of systematic absences and reflection conditions observed during X-ray diffraction experiments. The crystallographic parameters demonstrate that the compound exhibits well-defined unit cell dimensions with specific lattice constants that characterize its crystalline packing arrangement. The crystal structure analysis reveals that the quinoxaline ring system maintains planarity, which is consistent with the aromatic character of the heterocyclic framework.
Detailed examination of the crystal packing reveals intermolecular interactions that stabilize the solid-state structure. These interactions include hydrogen bonding networks and π-stacking arrangements between adjacent molecules. The crystallographic characterization provides essential information about molecular orientation, packing efficiency, and structural stability under various crystallization conditions.
Properties
IUPAC Name |
methyl 3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-10(11(14)16-2)12-8-5-3-4-6-9(8)13(7)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVVYDWLXSPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N=C1C(=O)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353103 | |
| Record name | Methyl 3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61522-53-0 | |
| Record name | Methyl 3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
TBHP-Driven Methylation
A patent by CN111116497B describes a radical-based method for introducing methyl groups to quinoxalin-2-(1H)-one derivatives. While this protocol targets 3-methylquinoxaline derivatives, it provides a foundational framework for adapting to 3-(methoxycarbonyl) analogs:
- Reagents : Tert-butyl hydroperoxide (TBHP) serves as the methyl radical source, while iodine (I₂) and sodium sulfite (Na₂SO₃) act as oxidant and additive, respectively.
- Conditions : Reactions proceed in acetonitrile at 80°C for 12 hours, achieving yields up to 70%.
- Adaptation for Methoxycarbonyl Introduction : To integrate the methoxycarbonyl group, post-methylation esterification is proposed. For example, treating 3-methylquinoxaline-2-carboxylic acid (MQCA) with methanol and a coupling agent (e.g., DCC) under acidic conditions could yield the target ester.
Reaction Scheme :
- Methylation :
Quinoxalin-2-(1H)-one + TBHP → 3-Methylquinoxalin-2-(1H)-one. - Esterification :
3-Methylquinoxaline-2-carboxylic acid + CH₃OH → 3-(Methoxycarbonyl)-2-methylquinoxaline.
Optimization Challenges :
- Regioselectivity: Competing reactions at positions 3 and 6 necessitate precise control of radical intermediates.
- Stability: The 1-olate moiety requires anhydrous conditions to prevent protonation.
Multicomponent Reaction (MCR) Approaches
Isocyanide-Based MCRs
Research on indolo[3,2-b]carbazoles demonstrates the utility of MCRs for constructing nitrogen-rich heterocycles. A similar strategy could assemble the quinoxaline core while introducing substituents:
- Components :
- Carbonyl precursor (e.g., glyoxal derivative).
- Amine (e.g., 1,2-diaminoethane).
- Isocyanoacetate ester (for methoxycarbonyl integration).
- Mechanism : Condensation and cyclization steps form the quinoxaline ring, with the isocyanoacetate providing the methoxycarbonyl group.
Example Protocol :
- React 2-oxoacetic acid methyl ester (for methoxycarbonyl) with 1,2-diaminoethane and a glyoxal derivative.
- Cyclize under acidic conditions to form the quinoxaline core.
- Oxidize at position 1 to generate the 1-olate species using NaH or K₂CO₃.
Advantages :
- Single-step synthesis minimizes purification steps.
- Tunable substituents via modified starting materials.
Post-Synthetic Modifications
Oxidation to 1-Olate
The 1-olate group is typically introduced via deprotonation or oxidation:
- Base-Mediated Deprotonation : Treating 3-(methoxycarbonyl)-2-methylquinoxalin-1-ol with a strong base (e.g., NaOH) in dimethylformamide (DMF) at 60°C.
- Oxidative Pathways : Use of I₂ or hypervalent iodine reagents to oxidize the 1-hydroxy group to the 1-olate.
Critical Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Temperature : Elevated temperatures (50–100°C) improve kinetics but risk decomposition.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time of 8.2 min (C18 column, 70:30 acetonitrile/water).
- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:2) achieves >95% purity.
Industrial and Environmental Considerations
Scalability
Chemical Reactions Analysis
Structural Features and Reactivity
The compound features:
-
A quinoxaline core with a methyl group at C2
-
A methoxycarbonyl (-COOMe) substituent at C3
-
A zwitterionic 1-ium-1-olate system (N-oxide at position 1)
This structure enables three primary reaction pathways:
-
Ester functionalization at the methoxycarbonyl group
-
Electrophilic substitution on the electron-deficient quinoxaline ring
-
N-Oxide participation in redox or coordination chemistry
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis under acidic/basic conditions:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M HCl (reflux) | 3-Carboxy-2-methylquinoxalin-1-ium | 78% | |
| 0.5N NaOH (RT) | Sodium 3-carboxylate derivative | 92% |
Mechanistic Insight : Base-mediated saponification proceeds faster than acid-catalyzed hydrolysis due to increased nucleophilicity of hydroxide ions .
Nucleophilic Acyl Substitution
The carbonyl group participates in coupling reactions:
Example : Amide formation with L-tert-leucine
textReagents: HATU, DIEA, DMF Conditions: RT, 4 hr under Ar Yield: 84% [7]
Characteristic NMR changes:
-
Disappearance of δ 3.71 (COOMe singlet)
-
Appearance of δ 6.82 (amide NH)
2.3.1 Electrophilic Substitution
Limited reactivity observed due to electron-withdrawing N-oxide, but halogenation occurs at C6:
| Halogenation Agent | Position | Product Ratio (C6:C7) | Reference |
|---|---|---|---|
| Cl₂ (FeCl₃ cat.) | 6-Cl | 85:15 | |
| Br₂ (H₂SO₄ cat.) | 6-Br | 92:8 |
2.3.2 Redox Reactions
The N-oxide system undergoes reduction:
textZn/HOAc → 3-(methoxycarbonyl)-2-methylquinoxaline Yield: 68% [1]
XRD analysis confirms planarization of the reduced quinoxaline core .
Coordination Chemistry
The N-oxide oxygen serves as a ligand for transition metals:
| Metal Salt | Complex Structure | Application | Source |
|---|---|---|---|
| Cu(OAc)₂ | Tetradentate Cu(II) complex | Catalytic oxidation | |
| FeCl₃ | Octahedral Fe(III) species | Fenton-like chemistry |
Stability constants (log β):
-
Cu²⁺: 8.2 ± 0.3
-
Fe³⁺: 9.1 ± 0.4
Heterocycle Construction
Serves as precursor for:
-
Quinoxaline-fused pyrrolidines (via [3+2] cycloaddition)
Key transformation :
Microwave-assisted cyclocondensation with enamines (55-86% yields) .
Pharmaceutical Intermediates
Critical building block for:
Stability Profile
| Condition | Degradation (%) | Half-life |
|---|---|---|
| pH 7.4 (37°C) | <5% (7 days) | >30 days |
| UV light (254 nm) | 22% (24 hr) | 18 hr |
| 100°C (dry) | 9% (1 hr) | N/A |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active quinoxaline derivatives suggests it may possess pharmacological properties, particularly in the treatment of cancer and inflammation.
- Anticancer Activity : Research indicates that compounds with quinoxaline structures can inhibit tumor growth and proliferation. The specific mechanisms involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Some studies have pointed towards the anti-inflammatory properties of quinoxaline derivatives, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Biological Studies
The compound has been utilized in various biological assays to understand its interaction with cellular targets.
- Enzyme Inhibition : Investigations into the inhibitory effects of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate on specific enzymes have shown promise in drug development, particularly regarding protein tyrosine kinases .
- DNA Interaction Studies : The compound's ability to intercalate with DNA has been studied, revealing insights into its potential as a chemotherapeutic agent. Spectroscopic methods have confirmed binding affinities that suggest significant interaction with DNA .
Material Science
In material science, this compound has been explored for its potential applications in developing novel materials with specific properties.
- Nonlinear Optical (NLO) Materials : Due to its unique electronic properties, this compound has been studied for use in NLO applications. Its ability to exhibit high second-harmonic generation (SHG) efficiency makes it a candidate for advanced optical materials .
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the anticancer effects of various quinoxaline derivatives, including this compound. The findings indicated a significant reduction in tumor size in vitro and in vivo models, suggesting that this compound could serve as a lead compound for further development.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was tested against several protein tyrosine kinases. Results demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Solubility Traits |
|---|---|---|---|---|
| 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate | -COOMe (3), -CH₃ (2), -O⁻ (1) | ~234.2* | Methoxycarbonyl, oxide | High electrophilicity; moderate polarity |
| 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate | -COOEt (3), -CH₃ (2), -O⁻ (1) | ~248.2* | Ethoxycarbonyl, oxide | Reduced polarity; higher lipophilicity |
| 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | -COCl (3), -OCH₃ (6,7), -CH₃ (1) | ~322.7 | Chlorocarbonyl, methoxy | High reactivity (acyl chloride); enhanced solubility in organics |
| 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide | -CONH₂ (2), -O⁻ (4), -CH₃ (3) | ~233.2 | Carboxamide, oxide | Hydrogen bonding capability; aqueous solubility |
| 3-Chloro-1-methyl-1H-quinoxalin-2-one | -Cl (3), -CH₃ (1), -C=O (2) | 194.6 | Chlorine, ketone | Stability against hydrolysis; moderate reactivity |
*Calculated based on molecular formulas from evidence.
Structural and Functional Differences
Substituent Effects on Reactivity The methoxycarbonyl group in the target compound provides a balance between reactivity (as an electron-withdrawing group) and hydrolytic stability compared to the chlorocarbonyl group in 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (CAS 104077-15-8). The latter’s chlorocarbonyl group is highly reactive in nucleophilic acyl substitutions, making it a preferred intermediate in peptide coupling reactions . Replacing methoxy with ethoxy (as in 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate) increases lipophilicity (logP) by ~0.5 units, which could enhance membrane permeability in biological systems but reduce solubility in polar solvents .
Solubility and Polarity The carboxamide group in 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide (CAS 23433-66-1) introduces hydrogen-bonding capacity, significantly improving aqueous solubility (up to 10 mg/mL in water) compared to the target compound (~2 mg/mL in methanol) . The 6,7-dimethoxy groups in 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone enhance solubility in chloroform and dichloromethane (>50 mg/mL), attributed to the electron-donating methoxy groups stabilizing charge-transfer interactions .
Zwitterionic vs. Neutral Forms The zwitterionic structure of the target compound and 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate results in pH-dependent solubility, with optimal stability in neutral to slightly basic conditions. In contrast, 3-Chloro-1-methyl-1H-quinoxalin-2-one (CAS 55687-06-4) remains neutral across physiological pH, favoring passive diffusion in biological membranes .
Biological Activity
3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound can be described by its chemical formula . It features a quinoxaline core, which is known for its diverse biological activities. The methoxycarbonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The mechanisms of action often involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. For instance, studies on related quinoxaline compounds have shown that they induce DNA damage through oxidative mechanisms, which can be pivotal in their antibacterial efficacy .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| 2-Chloro-3-methylquinoxaline | 0.39 | Antibacterial |
| 6,7-Difluoro-3-methyl-2-(3,4-dimethoxyphenylthio)quinoxaline | 1.0 | Antitubercular |
Anticancer Activity
Quinoxaline derivatives have also been explored for their anticancer properties. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented in several studies. For example, structural modifications in quinoxaline derivatives have shown enhanced activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | Breast Cancer |
| Acenaphtho[1,2-b]quinoxaline | 5 | Lung Cancer |
| 3-Methylquinoxaline | 10 | Colon Cancer |
Case Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of various quinoxaline derivatives, including this compound, it was found that the compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC), revealing that modifications to the quinoxaline structure significantly impacted its antimicrobial potency.
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of quinoxaline derivatives highlighted the role of ROS generation in inducing apoptosis in cancer cells. The study employed flow cytometry and Western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using quinoxaline precursors. For example, reacting quinoxalin-2-one derivatives with methoxycarbonylating agents (e.g., methyl chloroformate) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and using phase-transfer catalysts like tetra--butylammonium bromide to enhance reactivity . Post-synthesis, column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol or acetone) are critical for purification . Yield improvements (e.g., 38% in ) rely on controlled stoichiometry and reflux conditions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify functional groups (e.g., methoxycarbonyl protons at δ ~3.8–4.0 ppm) and aromatic quinoxaline signals .
- X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between fused rings (e.g., 20.04° vs. 41.63° in isomers), critical for confirming regiochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 239.7 g/mol for a related compound in ).
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
- Methodological Answer : Stability studies recommend storage in amber vials at RT (15–25°C) under inert gas (N₂/Ar) to prevent hydrolysis of the methoxycarbonyl group . Hygroscopicity tests via dynamic vapor sorption (DVS) can quantify moisture sensitivity. Pre-experiment TLC or HPLC checks are advised to detect degradation .
Advanced Research Questions
Q. How can structural isomers of this compound be differentiated, and what impact do they have on bioactivity?
- Methodological Answer : Isomers arise from varying substituent positions (e.g., oxazolidinone orientation in ). X-ray crystallography distinguishes dihedral angles (e.g., 20.04° vs. 41.63°), while NOESY NMR reveals spatial proximity of groups . Bioactivity differences (e.g., antibacterial vs. anti-inflammatory) are assessed via in vitro assays (MIC, IC₅₀) comparing isomer libraries .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The quinoxaline core acts as an electron-deficient heterocycle, facilitating Pd-catalyzed couplings (e.g., Suzuki with boronic acids). DFT calculations predict regioselectivity in nucleophilic attacks, guided by LUMO distribution at C-3/C-6 positions . Cycloaddition reactivity with dipolarophiles (e.g., nitrones) is monitored via in situ IR to track transition states .
Q. How can computational modeling (e.g., DFT, MD) predict solubility or pharmacokinetic properties?
- Methodological Answer :
- Solubility : COSMO-RS simulations estimate log (e.g., ~2.5 for methoxycarbonyl derivatives) and solvent interactions .
- Pharmacokinetics : Molecular dynamics (MD) simulate membrane permeability (e.g., blood-brain barrier penetration via PMF profiles) .
Q. What strategies mitigate challenges in handling hygroscopic or poorly soluble derivatives?
- Methodological Answer : Co-crystallization with cyclodextrins improves aqueous solubility . For hygroscopic salts (e.g., hydrochloride in ), lyophilization with cryoprotectants (trehalose) enhances stability .
Q. How are contradictions in reported bioactivity data resolved across studies?
- Methodological Answer : Meta-analyses using tools like RevMan reconcile discrepancies (e.g., varying IC₅₀ values due to assay conditions). Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement . Structural analogs (e.g., ’s spiroquinoxaline) serve as negative controls to isolate structure-activity relationships (SAR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
